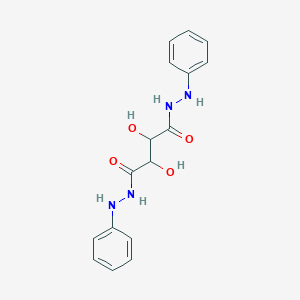
2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is a chemical compound with the molecular formula C16H18N4O4. It is known for its unique structure, which includes two hydroxyl groups and two phenyl groups attached to a butanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide typically involves the reaction of 2,3-dihydroxybutanedihydrazide with benzaldehyde derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: The scalability of the synthesis process depends on the availability of raw materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenyl rings play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through redox reactions, hydrogen bonding, and other interactions with biological macromolecules .
Comparison with Similar Compounds
2,3-Dihydroxy-1,3-diphenyl-1-propanone: This compound shares structural similarities with 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide but differs in its functional groups and reactivity.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have similar hydroxyl groups and aromatic rings but differ in their core structure and biological activities.
Uniqueness: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O4 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide |
InChI |
InChI=1S/C16H18N4O4/c21-13(15(23)19-17-11-7-3-1-4-8-11)14(22)16(24)20-18-12-9-5-2-6-10-12/h1-10,13-14,17-18,21-22H,(H,19,23)(H,20,24) |
InChI Key |
AWWFNKDNSSJDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(=O)NNC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


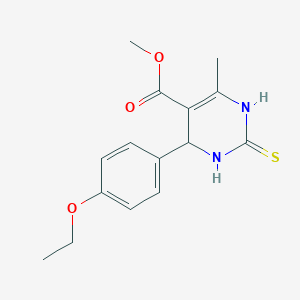
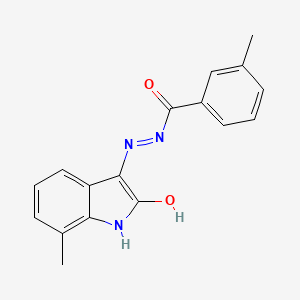

![3-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11701627.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
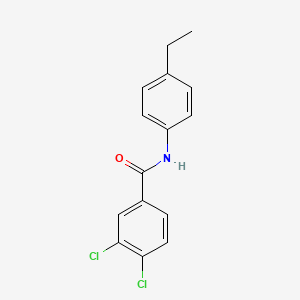
![(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11701649.png)
![7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701656.png)

![(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11701661.png)

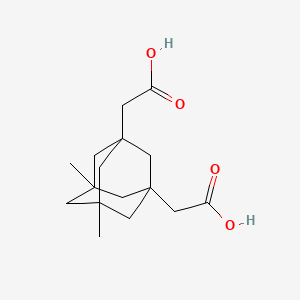
![4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11701685.png)
![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)
